Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate
Description
Properties
IUPAC Name |
methyl N-[(E)-1-pyridin-4-ylethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-7(11-12-9(13)14-2)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSZABNIIXLDR-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Laboratory Procedure
In a typical setup, equimolar quantities of 4-pyridinecarboxaldehyde (10 mmol) and methyl hydrazinecarboxylate (10 mmol) are dissolved in methanol (25 mL). The mixture is refluxed for 7–8 hours under continuous stirring, with reaction progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, the product is isolated by filtration and recrystallized from ethanol, yielding a crystalline solid with >90% purity.
Key Parameters:
- Solvent: Methanol optimizes solubility and reaction kinetics.
- Temperature: Reflux conditions (65–70°C) enhance reaction rates.
- Purification: Recrystallization from ethanol removes unreacted starting materials and byproducts.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon of 4-pyridinecarboxaldehyde, forming a hydrazone intermediate.
- Dehydration: Acidic conditions (often inherent in methanol) facilitate the elimination of water, yielding the ethylidene group.
Continuous Flow Synthesis for Industrial Scalability
To address scalability, continuous flow reactors have been adapted for this synthesis. This approach minimizes side reactions and improves safety by reducing exposure to hazardous intermediates.
Flow Reactor Configuration
A tubular reactor system is charged with 4-pyridinecarboxaldehyde and methyl hydrazinecarboxylate in a 1:1 molar ratio, dissolved in a methanol/water (4:1) mixture. The solution is pumped through a heated reactor zone (70°C) at a residence time of 30 minutes, followed by in-line TLC analysis.
Advantages Over Batch Processing:
- Yield Enhancement: 85–92% yield compared to 70–75% in batch.
- Waste Reduction: Solvent recovery systems achieve >80% methanol recycling.
Alternative Synthetic Routes and Modifications
Use of Ethyl Hydrazinecarboxylate as a Precursor
While methyl hydrazinecarboxylate is standard, ethyl hydrazinecarboxylate has been explored under similar conditions. Substituting the methyl ester with ethyl introduces steric effects, slightly reducing reaction rates but enabling tunable solubility in non-polar solvents.
Catalyzed Condensation
The addition of catalytic acetic acid (5 mol%) accelerates the dehydration step, reducing reaction time to 4–5 hours without compromising yield.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, N-methylpyridinium salts, arises from over-alkylation. Strategies to suppress this include:
Solvent Selection
Methanol remains optimal, but dimethylformamide (DMF) has been tested for high-concentration batches. DMF increases reaction rates but complicates purification due to high boiling points.
Industrial-Grade Production Protocols
Large-Scale Batch Reactors
Industrial batches (100–500 kg) utilize stirred-tank reactors with automated temperature and pH control. Post-reaction, the mixture is cooled to 10°C to precipitate the product, which is then centrifuged and washed with cold ethanol.
Quality Control Metrics
- Purity: HPLC analysis with UV detection (λ = 254 nm) ensures ≥98% purity.
- Residual Solvents: Gas chromatography (GC) verifies methanol levels <0.1%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Organic Synthesis
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate serves as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecular architectures.
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. The hydrazine group is known for its pharmacological significance, particularly in developing new antimicrobial agents against resistant strains of bacteria and fungi .
Case Studies:
- A study exploring derivatives of hydrazine compounds demonstrated their effectiveness against multidrug-resistant strains, highlighting the potential of this compound in medicinal chemistry .
- Interaction studies have shown that this compound can modulate enzyme activity, suggesting its role as a therapeutic agent for various diseases.
Pharmaceutical Applications
Ongoing research is investigating the therapeutic applications of this compound in treating conditions such as cancer and infectious diseases. Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for drug development .
Mechanism of Action
The mechanism of action of Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share the core hydrazinecarboxylate or hydrazide motif but differ in substituents, which influence their chemical and biological properties:
Research Findings and Trends
- Structural Diversity : Modifications at the ethylidene or aromatic positions significantly alter electronic properties, enabling tailored applications in drug discovery or materials science .
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., trifluoromethylpyridinyloxy) complicates purification, requiring advanced chromatographic techniques .
- Biological Potential: Hydrazinecarboxylates with imidazole or thiophene moieties show promise in preliminary bioactivity screens, though detailed mechanistic studies are lacking .
Biological Activity
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11N3O2
- Molar Mass : 193.20 g/mol
- CAS Number : 109352-76-3
The compound features a hydrazinecarboxylate moiety with a methyl ester group and a pyridine ring, which may enhance its interaction with biological targets compared to other similar compounds .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with methyl hydrazinecarboxylate under specific conditions. Common synthetic routes include:
- Condensation Reactions : The reaction between hydrazine derivatives and aldehydes or ketones.
- Continuous Flow Synthesis : This method has been noted for its efficiency in producing compounds with reduced waste and improved safety profiles .
Biological Activity Overview
This compound exhibits various biological activities that are currently under investigation. Compounds containing hydrazine groups are known for their pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Antifungal Properties : The compound has shown promise in inhibiting fungal growth in laboratory settings .
- Cytotoxic Effects : Investigations into its cytostatic properties indicate that it may affect cell proliferation pathways .
The mechanism of action of this compound is believed to involve interactions with specific enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives of methyl hydrazinecarboxylates exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was included in these studies, showing promising results against selected strains .
- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects on cancer cell lines. The compound displayed varying degrees of cytotoxicity, suggesting its potential as an anticancer agent .
- Pharmacological Profiling : Ongoing research aims to profile the pharmacokinetics and toxicity of this compound, which is crucial for understanding its therapeutic viability. Early results indicate favorable absorption characteristics but require further validation through clinical studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 2-(1-(pyridin-4-yl)ethylidene)hydrazinecarboxylate | Structure | Similar hydrazine and pyridine groups; potential biological activity |
| Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate | Structure | Fluorinated phenyl group; variations in biological activity |
| Hydrazinecarboxylic acid derivatives | Structure | General class exhibiting diverse reactivity and bioactivity |
This comparative analysis highlights the unique structural features of this compound that may contribute to its distinct pharmacological profile.
Q & A
Q. Basic Characterization
- NMR : NMR confirms the presence of the pyridinyl proton (δ 8.5–8.7 ppm) and methyl ester group (δ 3.7–3.9 ppm). NMR identifies the hydrazinecarboxylate carbonyl at ~165 ppm .
- IR : Stretching vibrations at 1700–1720 cm (C=O) and 1600–1650 cm (C=N) validate key functional groups .
Advanced Analysis
Single-crystal X-ray diffraction (e.g., monoclinic P2/c system) resolves stereochemical details, such as the (Z)-configuration of the ethylidene group and planarity of the hydrazinecarboxylate moiety. Bond lengths (e.g., C=N ~1.28 Å) and torsion angles confirm intramolecular hydrogen bonding, critical for stability .
What mechanistic insights explain the reactivity of the hydrazinecarboxylate moiety in nucleophilic or electrophilic reactions?
Basic Reactivity
The hydrazinecarboxylate group acts as a bifunctional moiety: the hydrazine nitrogen participates in nucleophilic addition, while the ester carbonyl undergoes electrophilic substitution. For example, it reacts with thiols to form thiosemicarbazones under basic conditions .
Advanced Mechanistic Pathways
Density Functional Theory (DFT) studies reveal that the electron-withdrawing pyridinyl group enhances electrophilicity at the hydrazine nitrogen, facilitating cycloaddition reactions. Transition states for [3+2] cycloadditions with nitrilimines show activation energies of ~25–30 kcal/mol, validated by kinetic studies .
How does structural modification of the pyridinyl or hydrazinecarboxylate groups impact biological activity?
Q. Basic Structure-Activity Relationships (SAR)
- Pyridinyl substitution : Electron-withdrawing groups (e.g., -NO) at the 4-position enhance antimicrobial activity by increasing membrane permeability.
- Hydrazinecarboxylate modification : Replacing the methyl ester with ethyl or benzyl esters alters solubility and bioavailability .
Advanced SAR Analysis
Comparative studies with analogs (e.g., thiadiazole derivatives) show that planarity of the hydrazinecarboxylate-pyridinyl system correlates with kinase inhibition (IC values <10 μM). Molecular docking reveals hydrogen bonding with ATP-binding pockets in kinases like EGFR .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Stability Assessment
The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in alkaline media (pH >9) via ester cleavage. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C .
Advanced Degradation Pathways
LC-MS studies identify degradation products: at pH 10, hydrolysis yields 4-pyridinylacetic acid hydrazide. Under UV light, photooxidation generates nitroxide radicals, detectable via ESR spectroscopy .
How can researchers reconcile contradictory data on reaction yields or biological efficacy across studies?
Basic Data Analysis
Discrepancies often stem from impurities in starting materials or solvent effects. Reproducibility requires standardization of reagents (e.g., ≥98% purity) and solvent drying (e.g., molecular sieves for ethanol) .
Advanced Statistical Approaches
Multivariate analysis (e.g., PCA) of reaction parameters (temperature, solvent polarity, catalyst loading) identifies critical variables. For biological assays, normalization to positive controls (e.g., ciprofloxacin for antimicrobial tests) reduces variability .
What methodological advancements improve the scalability of this compound for preclinical studies?
Basic Scale-Up Strategies
Continuous-flow reactors enhance reproducibility at gram-scale by maintaining consistent temperature and mixing. Solvent recycling (e.g., ethanol distillation) reduces costs .
Advanced Process Optimization
Quality-by-Design (QbD) approaches define a design space for critical parameters (e.g., residence time >2 hours, agitation rate >500 rpm). PAT (Process Analytical Technology) tools monitor reaction progress in real-time via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
